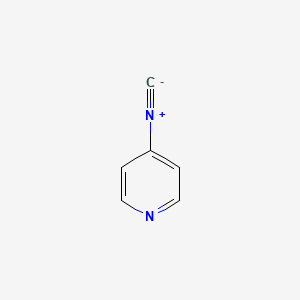

4-Isocyanopyridine

Description

BenchChem offers high-quality 4-Isocyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2 |

|---|---|

Molecular Weight |

104.11 g/mol |

IUPAC Name |

4-isocyanopyridine |

InChI |

InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H |

InChI Key |

SSZKKPYAIRMYHZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

4-isocyanopyridine basic properties and structure

An In-Depth Technical Guide to 4-Cyanopyridine: Properties, Structure, and Applications

A Note on Nomenclature: This guide focuses on 4-Cyanopyridine (also known as isonicotinonitrile or pyridine-4-carbonitrile). While the initial topic requested was "4-isocyanopyridine," publicly available scientific literature on this specific isomer is limited. In contrast, 4-Cyanopyridine is a widely studied and industrially significant compound. Given the potential for nomenclature ambiguity between the cyano (-C≡N), isocyano (-N⁺≡C⁻), and isocyanate (-N=C=O) functional groups, this guide provides a comprehensive overview of the more common and extensively documented 4-Cyanopyridine to best serve the needs of researchers and drug development professionals.

Introduction

4-Cyanopyridine is a versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Characterized by a pyridine ring substituted with a cyano group at the para-position (position 4), its unique electronic structure and the reactivity of both the pyridine nitrogen and the nitrile function make it a valuable intermediate for synthetic chemists.[1][3] The primary industrial route for its production is the high-yield ammoxidation of 4-methylpyridine (also known as γ-picoline).[1][4] This guide provides a detailed exploration of its fundamental properties, molecular structure, synthesis, reactivity, and key applications.

Physicochemical and Spectroscopic Properties

4-Cyanopyridine is a white to off-white or light brown crystalline solid at room temperature, often with a pungent odor.[1][5][6] It is soluble in water and polar organic solvents like ethanol, ether, and benzene.[2][7] Its polarity and solubility are key factors in its utility as a reagent in various reaction conditions.[2]

Table 1: Core Physicochemical Properties of 4-Cyanopyridine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂ | [5][8] |

| Molecular Weight | 104.11 g/mol | [5][8] |

| CAS Number | 100-48-1 | [5][9] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 77-81 °C | [1][9] |

| Boiling Point | 196 °C | [1][9] |

| Flash Point | 88 °C | [1][9] |

| Water Solubility | 3.2 g/100 mL (16.4 °C); 40 g/L | [1][9] |

| Density | 1.12 g/cm³ | [1] |

Spectroscopic analysis is crucial for the identification and characterization of 4-cyanopyridine. Theoretical and experimental studies have provided detailed insights into its spectral properties. Density Functional Theory (DFT) calculations are often employed to simulate its infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra, which show good correlation with experimental data.

Molecular Structure

The molecular structure of 4-cyanopyridine consists of a planar pyridine ring with a linear cyano group attached at the C4 position. This structure allows it to act as either a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate ligand, bridging two metal centers via both the pyridine and nitrile nitrogen atoms.[10][11] This dual coordinating ability makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs).[10][11]

Caption: Molecular structure of 4-Cyanopyridine.

Synthesis and Reactivity

Industrial Synthesis: Ammoxidation of 4-Methylpyridine

The predominant industrial method for synthesizing 4-cyanopyridine is the vapor-phase ammoxidation of 4-methylpyridine (4-picoline).[4] This process involves reacting 4-methylpyridine with ammonia and air at high temperatures over a catalyst.[4][12]

Experimental Protocol: Vapor-Phase Ammoxidation

-

Vaporization: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature between 180-330°C.[4]

-

Mixing: The preheated vapors are transferred to a mixing tank and uniformly mixed with air. The typical molar ratio of reactants is 4-picoline:NH₃:air = 1:2-7:10-15.[12]

-

Catalytic Reaction: The gas mixture is fed into a fixed-bed reactor containing a suitable catalyst. The reaction temperature is maintained between 330-450°C.[4][12] Various catalysts have been patented for this process, often based on vanadium and molybdenum oxides.[7]

-

Product Isolation: The resulting gas stream is cooled and condensed to obtain crude 4-cyanopyridine.[4]

-

Purification: The crude product is purified by distillation to yield the final product with a purity often exceeding 99%.[1][4] This method is highly efficient, with conversion rates of 4-methylpyridine reported to be above 99% and yields of 4-cyanopyridine greater than 98%.[12]

Caption: Industrial synthesis workflow for 4-Cyanopyridine.

Chemical Reactivity

The chemistry of 4-cyanopyridine is dominated by the reactivity of its two functional groups:

-

Nitrile Group (-C≡N): The cyano group can undergo a variety of transformations. It can be readily hydrolyzed to form isonicotinamide and subsequently isonicotinic acid, or reduced to an amine (-CH₂NH₂).[1][13] It also participates in cycloaddition reactions and can be used to form tetrazoles.[2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and can coordinate to metal ions, making 4-cyanopyridine an excellent ligand in coordination chemistry.[11] The ring can also undergo reactions such as N-oxidation to form 4-cyanopyridine N-oxide.[14] Recently, visible-light-mediated photocatalysis has utilized 4-cyanopyridine in 1,2-difunctionalization reactions of alkenes, where it accepts an electron to form a persistent pyridyl radical anion.[15]

Applications in Research and Drug Development

4-Cyanopyridine's versatile reactivity makes it a cornerstone intermediate in several high-value applications.

Pharmaceutical Synthesis

A primary application of 4-cyanopyridine is as a key intermediate in the synthesis of pharmaceuticals.[1][3][6]

-

Isoniazid: It is a precursor to Isoniazid (also known as Remifon), a first-line medication for the treatment of tuberculosis.[6][7][13] The synthesis involves the hydrolysis of the nitrile to an amide, followed by reaction with hydrazine hydrate.[13]

-

Topiroxostat: It is used in the synthesis of Topiroxostat, a drug for treating hyperuricemia and gout.[7]

-

Pinacidil: It serves as a starting material for the antihypertensive agent Pinacidil.[2]

-

Cancer Research: Novel cyanopyridine-based derivatives have been synthesized and investigated as potential anticancer agents, showing inhibitory activity against targets like Pim-1 kinase and human topoisomerase-IIβ.[16][17]

Agrochemicals and Specialty Chemicals

4-Cyanopyridine is a building block for various pesticides and herbicides that incorporate the pyridine ring structure.[1][3] Furthermore, it is a precursor for the synthesis of 4-Dimethylaminopyridine (DMAP), a highly efficient nucleophilic catalyst used extensively in organic synthesis, particularly for acylation reactions.[1][7]

Coordination Chemistry and Materials Science

As a ligand, 4-cyanopyridine is of great interest to materials scientists. Its ability to act as a linear, bidentate bridge between metal centers has been exploited in the design of new metal-organic frameworks (MOFs) and coordination polymers.[10][11] It has also been used as a spectroscopic probe for studying enzymes like cytochrome P450.[18]

Safety and Handling

4-Cyanopyridine is classified as harmful and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][19][20] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [5][19][20] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [19][20] |

| Skin Irritation | H315: Causes skin irritation | [19] |

| Eye Irritation | H319: Causes serious eye irritation | [5][19] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[20][21]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][19]

Conclusion

4-Cyanopyridine is a compound of significant academic and industrial importance. Its straightforward, high-yield synthesis and the versatile reactivity of its cyano and pyridine functionalities have established it as an indispensable intermediate in the production of life-saving drugs, advanced agricultural products, and novel materials. Continued research into its reaction mechanisms, particularly in photocatalysis and coordination chemistry, promises to unlock new applications for this pivotal chemical building block.

References

-

PubChem. (n.d.). 4-Isocyanatopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Näther, C., & Jess, I. (2004). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm, 6, 244-250. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-Cyanopyridine; Isonicotinic acid nitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN114981244A - Continuous flow synthesis method for preparing isoniazid.

- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.

-

Daff, S., Chapman, S. K., & Munro, A. W. (2004). 4-cyanopyridine, a versatile spectroscopic probe for cytochrome P450 BM3. Journal of Inorganic Biochemistry, 98(11), 1834-1840. Retrieved from [Link]

-

Ghorbani-Choghamarani, A., & Taherpour, S. (2022). Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances, 12(9), 5275-5291. Retrieved from [Link]

-

Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyridinecarbonitrile, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Guergueb, M., Nasri, S., Brahmi, J., et al. (2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. RSC Advances, 10(12), 7111-7124. Retrieved from [Link]

-

El-Gohary, N. M., Shaaban, M. R., & El-Sayed, M. A. A. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 28(11), 4337. Retrieved from [Link]

-

Becerril-Jiménez, F., et al. (2018). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 23(11), 2969. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biosciences and Medicines, 12(6), 1-20. Retrieved from [Link]

-

ResearchGate. (2024). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

Sources

- 1. 4-Cyanopyridine (CAS NO:100-48-1) | 4-Cyanopyridine Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. CAS 100-48-1: 4-Cyanopyridine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-cyanopyridine for Pharma and agrochemical industry [jubilantingrevia.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 13. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]

- 14. 4-Pyridinecarbonitrile, 1-oxide | C6H4N2O | CID 84684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-cyanopyridine, a versatile spectroscopic probe for cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. chemicalbull.com [chemicalbull.com]

Technical Guide: Synthesis of 4-Isocyanopyridine from 4-Aminopyridine

Executive Summary & Strategic Analysis

Target Molecule: 4-Isocyanopyridine (also known as 4-pyridyl isocyanide or 4-pyridyl isonitrile). CAS: 1984-03-3 (Note: Distinct from 4-Cyanopyridine, CAS 100-48-1). Primary Application: Non-innocent ligand in coordination chemistry (e.g., heme modeling, gold catalysis), multicomponent reactions (Ugi/Passerini type).

The Synthetic Challenge:

The synthesis of 4-isocyanopyridine presents a specific chemo-selectivity challenge. The starting material, 4-aminopyridine (4-AP), possesses two nucleophilic nitrogen sites: the pyridine ring nitrogen (

Direct carbylamine reaction (chloroform/base) often fails or suffers from low yields due to the formation of pyrido-pyridinium salts or extensive polymerization. Therefore, the Formamide Dehydration Route is the authoritative standard for high-purity synthesis. This two-step protocol ensures regioselectivity at the exocyclic amine and avoids harsh conditions that degrade the electron-deficient pyridine ring.

Strategic Pathway

-

N-Formylation: Selective conversion of the exocyclic amine to N-(4-pyridyl)formamide using a mixed anhydride strategy.

-

Dehydration: Conversion of the formamide to the isocyanide using Phosphorus Oxychloride (POCl

) and Triethylamine (Et

Reaction Mechanism & Pathway Visualization[1]

The transformation relies on activating the formamide oxygen, followed by an E2-type elimination.

Figure 1: Strategic two-step synthesis pathway avoiding direct carbylamine routes.

Experimental Protocol

Phase 1: Synthesis of N-(4-pyridyl)formamide

This step utilizes a mixed anhydride (acetic formic anhydride) generated in situ. This is superior to direct reflux in formic acid, which can lead to difficult-to-separate salts.

Reagents:

-

4-Aminopyridine (1.0 eq)

-

Formic Acid (98%, 1.2 eq)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM) or THF (Solvent)

Procedure:

-

Activation: In a dry flask under inert atmosphere (N

), mix Formic Acid (1.2 eq) and Acetic Anhydride (1.2 eq). Stir at 50–60°C for 1 hour. This generates the active formylating agent, acetic formic anhydride. -

Addition: Cool the mixture to 0°C. Add a solution of 4-Aminopyridine (1.0 eq) dissolved in minimum dry DCM/THF dropwise.

-

Note: The pyridine ring nitrogen may act as a proton acceptor, but the formylation will occur thermodynamically at the exocyclic amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12h).

-

Workup: Quench with ice water. Neutralize carefully with sat. NaHCO

until pH ~8. Extract with Ethyl Acetate (3x). -

Purification: The formamide intermediate is typically a solid. Recrystallize from Ethanol/Hexane if necessary.

-

Target: White to off-white solid.

-

Phase 2: Dehydration to 4-Isocyanopyridine

Safety Warning: This step generates isocyanides, which have a characteristic, potent, and repulsive odor ("stench"). All work must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize traces of isocyanide.

Reagents:

-

N-(4-pyridyl)formamide (from Phase 1)

-

Phosphorus Oxychloride (POCl

, 1.1 eq) -

Triethylamine (Et

N, 3.0 eq) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Dissolve N-(4-pyridyl)formamide (1.0 eq) and Triethylamine (3.0 eq) in anhydrous DCM. Cool the solution to -5°C to 0°C in an ice/salt bath.

-

Critical: Temperature control is vital. Higher temperatures lead to polymerization (black tars).

-

-

Dehydration: Add POCl

(1.1 eq) dropwise via syringe over 20 minutes. Maintain temperature below 0°C.-

Observation: The solution may turn yellow/brown.

-

-

Completion: Stir at 0°C for 45 minutes. Monitor by TLC (the formamide spot will disappear; a less polar spot appears).

-

Quench: Pour the reaction mixture into a rapidly stirring solution of sat. NaHCO

(cold) to quench excess POCl-

Caution: Exothermic gas evolution (CO

).

-

-

Isolation: Separate the organic layer. Wash with water and brine. Dry over Na

SO -

Purification: Evaporate solvent under reduced pressure (keep bath temp < 30°C).

-

Refinement: If purification is needed, use Flash Chromatography on Basic Alumina (Silica is too acidic and may hydrolyze the isocyanide). Elute with DCM/Hexane.

-

Characterization & Data Validation

The most common error is confusing the isocyanide (synthetic target) with the commercially available nitrile (4-cyanopyridine). You must validate the connectivity using IR spectroscopy.

Comparative Data Table

| Feature | 4-Isocyanopyridine (Target) | 4-Cyanopyridine (Common Impurity/Isomer) |

| Functional Group | Isocyanide (-N≡C) | Nitrile (-C≡N) |

| Connectivity | Pyridine-N-C | Pyridine-C-N |

| IR Frequency ( | 2120 – 2160 cm | 2230 – 2240 cm |

| Odor | Repulsive, "Godzilla" Stench | Almond-like, faint |

| Stability | Unstable, polymerizes over time | Stable solid (MP 76-79°C) |

| ~160-165 ppm (triplet coupling to | ~120 ppm |

Spectroscopic Logic

-

Infrared (IR): The isocyanide peak is diagnostic. It appears at a lower wavenumber (~2120 cm

) than the nitrile because the functional carbon is electron-rich (carbene-like character). -

NMR: The protons ortho to the isocyanide group will show a distinct shift compared to the starting amine and the formamide intermediate.

Handling & Safety (The "Stench" Protocols)

Working with 4-isocyanopyridine requires adherence to strict "Stench" protocols to prevent lab contamination and personnel distress.

-

Double Gloving: Nitrile gloves offer limited protection against permeation of organic isocyanides. Change gloves immediately if contact occurs.

-

Bleach Trap: Keep a beaker of 10% sodium hypochlorite (bleach) in the hood. Rinse all syringes, flasks, and spatulas in bleach before removing them from the hood. Bleach oxidizes the isocyanide to the odorless isocyanate/amine.

-

Waste Disposal: Segregate waste. Treat liquid waste with bleach overnight before disposal into organic waste containers.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (Step 2) | Hydrolysis during workup | Ensure the quench is basic (NaHCO |

| Black Tar Formation | Polymerization | Keep reaction temperature strictly < 0°C. Do not overheat during rotary evaporation. |

| Product Solidifies/Gums | Impure Formamide | Ensure Step 1 product is dry and pure. Residual acetic acid interferes with POCl |

References

- Ugi, I., et al. "Isonitriles (Isocyanides)." Ullmann's Encyclopedia of Industrial Chemistry, 2000.

-

Cugnet, C., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Chemical Communications, 2022 .

-

NIST Chemistry WebBook. "4-Pyridinecarbonitrile (Nitrile Isomer Data for Comparison)."

-

BenchChem Technical Data. "Synthesis of 4-Azidopyridine from 4-Aminopyridine (Analogous reactivity of 4-AP exocyclic amine)."

An In-Depth Technical Guide to the Spectroscopic Data of 4-Isocyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanopyridine, an isomer of the more common 4-cyanopyridine, is a molecule of significant interest in various fields of chemical research, including medicinal chemistry, materials science, and coordination chemistry. Its unique electronic and steric properties, conferred by the isocyano (-N≡C) functional group, make it a valuable building block for the synthesis of novel compounds with diverse applications. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-isocyanopyridine, alongside the experimental protocols for their acquisition and interpretation.

Molecular Structure and its Influence on Spectroscopy

The structure of 4-isocyanopyridine, with the isocyanide group at the para-position of the pyridine ring, dictates its characteristic spectroscopic features. The isocyano group is a powerful electron-withdrawing group through inductive effects, yet it can also participate in resonance structures. This electronic interplay significantly influences the chemical environment of the protons and carbons in the pyridine ring, leading to distinct shifts in NMR spectroscopy. The N≡C triple bond has a characteristic vibrational frequency, making IR spectroscopy a crucial tool for its identification.

Caption: Molecular Structure of 4-Isocyanopyridine.

Synthesis of 4-Isocyanopyridine: A Prerequisite for Spectroscopic Analysis

The spectroscopic data presented in this guide is contingent on the successful synthesis of pure 4-isocyanopyridine. A common and effective method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.

Experimental Protocol: Synthesis of 4-Isocyanopyridine via Dehydration of N-(4-pyridyl)formamide

This protocol is based on established methods for isocyanide synthesis.[1]

Step 1: Synthesis of N-(4-pyridyl)formamide

-

To a solution of 4-aminopyridine in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), add the formylating agent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain pure N-(4-pyridyl)formamide.

Step 2: Dehydration of N-(4-pyridyl)formamide to 4-Isocyanopyridine

-

Dissolve N-(4-pyridyl)formamide in a dry, aprotic solvent such as dichloromethane or triethylamine.

-

Cool the solution in an ice bath.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triphenylphosphine in carbon tetrachloride, dropwise with stirring.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch).

-

Upon completion, quench the reaction carefully with an aqueous base (e.g., saturated sodium carbonate solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the crude 4-isocyanopyridine by column chromatography or distillation under reduced pressure.

Caption: Synthetic workflow for 4-isocyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the isocyano group is expected to deshield the protons and carbons of the pyridine ring, leading to downfield chemical shifts compared to pyridine itself.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-isocyanopyridine is expected to show two distinct signals corresponding to the two sets of equivalent aromatic protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | Downfield | Doublet | ~5-6 |

| H-3, H-5 | Upfield relative to H-2,6 | Doublet | ~5-6 |

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for acquiring the spectrum without interference from solvent protons.[2] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The isocyano carbon itself has a characteristic chemical shift.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-isocyano | ~160-170 |

| C-4 | Downfield |

| C-2, C-6 | Downfield |

| C-3, C-5 | Upfield relative to C-2,6 |

Expertise & Experience: The chemical shift of the isocyano carbon is particularly sensitive to its electronic environment. The electron-withdrawing pyridine ring is expected to influence this shift. Proton-decoupled ¹³C NMR is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified 4-isocyanopyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.[2]

-

¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the identification of the isocyanide functional group, which exhibits a strong and sharp absorption band in a relatively uncongested region of the spectrum.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| -N≡C stretch | 2100 - 2150 | Strong, Sharp |

| Aromatic C-H stretch | > 3000 | Medium |

| Aromatic C=C and C=N ring stretches | 1400 - 1600 | Medium to Strong |

Trustworthiness: The presence of a strong, sharp peak in the 2100-2150 cm⁻¹ region is a highly reliable indicator of the isocyano group. The exact position of this band can be influenced by the electronic nature of the substituent on the nitrogen atom.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of 4-isocyanopyridine with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2]

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.[2]

Caption: Key regions in the IR spectrum of 4-isocyanopyridine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | 104 | Molecular Ion |

| [M - HCN]⁺ | 77 | Loss of hydrogen cyanide |

| [C₄H₄N]⁺ | 66 | Fragmentation of the pyridine ring |

Authoritative Grounding: The molecular weight of 4-isocyanopyridine (C₆H₄N₂) is 104.11 g/mol . The molecular ion peak in the mass spectrum is therefore expected at m/z 104. The fragmentation pattern can provide further structural confirmation. A common fragmentation pathway for aryl isocyanides involves the loss of HCN.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS). For less volatile solids, a direct insertion probe can be used.[2]

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.[2]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Caption: Plausible fragmentation pathway for 4-isocyanopyridine in EI-MS.

Conclusion

The spectroscopic data of 4-isocyanopyridine provides a unique fingerprint for its identification and characterization. The combination of NMR, IR, and mass spectrometry allows for a comprehensive structural elucidation. The characteristic downfield shifts in the NMR spectra, the strong N≡C stretch in the IR spectrum, and the molecular ion peak with its characteristic fragmentation pattern in the mass spectrum are all key features that confirm the identity and purity of this important synthetic building block. This guide serves as a valuable resource for researchers working with 4-isocyanopyridine, enabling them to confidently interpret their analytical data and advance their scientific endeavors.

References

-

PubChem. 4-Cyanopyridine. [Link]

-

NIST. 4-Pyridinecarbonitrile. [Link]

- Singh, B. SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.

-

MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

-

ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide.... [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of the 4-Isocyanopyridine Ligand

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of the 4-isocyanopyridine (4-INP) ligand, a versatile and electronically unique building block in modern chemistry. Moving beyond a simple data sheet, this document delves into the fundamental principles governing its behavior, the experimental and computational methodologies used for its characterization, and the practical implications of its electronic structure in coordination chemistry and materials science. We will examine its dual nature as a σ-donor and π-acceptor, the profound influence of the isocyanide moiety on its spectroscopic and electrochemical characteristics, and how these properties can be meticulously tuned through coordination with transition metals. This guide is intended to serve as a foundational resource for researchers seeking to harness the unique electronic attributes of 4-isocyanopyridine in the design of novel functional molecules and materials.

Introduction: The Unique Electronic Profile of 4-Isocyanopyridine

4-Isocyanopyridine (4-INP), also known as isonicotinonitrile, is an aromatic heterocyclic compound distinguished by the presence of an isocyanide (-N≡C) functional group at the 4-position of the pyridine ring. This arrangement confers a unique and highly tunable set of electronic properties that make it a compelling ligand in coordination chemistry and a valuable component in molecular electronics.

The electronic character of 4-INP is a synergistic blend of its two key components:

-

The Pyridine Ring: An electron-deficient aromatic system that can participate in π-stacking interactions and provides a nitrogen atom with a lone pair, making it a classic Lewis base and a coordinating site for metal ions.

-

The Isocyanide Group: A functionality with a formal positive charge on the nitrogen and a negative charge on the carbon. This group is an excellent σ-donor through the carbon lone pair and a modest π-acceptor due to the presence of low-lying π* orbitals.

This duality of σ-donation and π-acceptance allows 4-INP to form stable complexes with a wide range of transition metals, influencing their redox potentials, photophysical properties, and catalytic activity.[1][2]

Theoretical Framework: Unveiling the Electronic Landscape

A deep understanding of the electronic properties of 4-isocyanopyridine begins with a theoretical examination of its molecular orbitals and charge distribution. Computational chemistry provides invaluable insights into these fundamental characteristics.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.[3][4]

For 4-isocyanopyridine, the HOMO is typically localized on the pyridine ring and the isocyanide group, reflecting the regions of highest electron density. The LUMO, conversely, is distributed over the π-system of the pyridine ring, indicating its capacity to accept electron density. This distribution underpins the ligand's role in charge-transfer transitions within metal complexes.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.[5][6][7]

In the MEP of 4-isocyanopyridine, regions of negative potential (typically colored red) are concentrated around the pyridine nitrogen and the terminal carbon of the isocyanide group, indicating their nucleophilic character and suitability for metal coordination. Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the pyridine ring.

Experimental Characterization: Probing the Electronic Structure

A suite of spectroscopic and electrochemical techniques is employed to experimentally validate and quantify the electronic properties of 4-isocyanopyridine.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are indispensable for identifying the isocyanide functional group. The -N≡C stretching vibration gives rise to a strong, sharp band in a relatively uncluttered region of the spectrum, typically between 2110 and 2165 cm⁻¹.[8] The precise frequency of this band is highly sensitive to the electronic environment.

-

Substituent Effects: Electron-withdrawing groups on the pyridine ring will increase the -N≡C stretching frequency, while electron-donating groups will decrease it.

-

Coordination to Metals: Upon coordination to a metal center, the -N≡C stretching frequency typically shifts to a higher wavenumber. This is a result of σ-donation from the isocyanide carbon to the metal, which strengthens the N-C bond. The magnitude of this shift provides information about the strength of the metal-ligand bond. In contrast, the C≡N stretch in cyanides often shifts to lower frequencies upon coordination due to π-backbonding from the metal to the ligand's π* orbitals.[9]

Table 1: Typical Vibrational Frequencies for 4-Isocyanopyridine and its Derivatives

| Compound/Complex | -N≡C Stretch (cm⁻¹) | Comments |

| Free 4-Isocyanopyridine | ~2130 | Varies slightly with solvent |

| [M(4-INP)n] (M = transition metal) | 2150 - 2250 | Shift to higher frequency upon coordination |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and purity of 4-isocyanopyridine and its complexes.

-

¹H NMR: The aromatic protons of the pyridine ring typically appear as two doublets in the region of 7.5-9.0 ppm. The chemical shifts are sensitive to the electronic environment and will change upon coordination to a metal.[10]

-

¹³C NMR: The isocyanide carbon exhibits a characteristic resonance in the range of 155-170 ppm.[8] The pyridyl carbons also show distinct signals that can be used for structural assignment.

UV-Visible Spectroscopy and Solvatochromism

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. 4-Isocyanopyridine exhibits π-π* transitions associated with the pyridine ring. When coordinated to a transition metal, new, often intense, charge-transfer bands can appear.[11][12]

-

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals, an electron can be excited from a metal-based orbital to a ligand-based orbital (the π* system of the pyridine ring).

-

Ligand-to-Metal Charge Transfer (LMCT): With electron-poor metals in high oxidation states, the opposite transition can occur.[13]

The energy of these charge-transfer bands is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism .[14][15] In polar solvents, the excited state with a larger dipole moment is stabilized, leading to a shift in the absorption maximum. This property makes 4-isocyanopyridine complexes promising candidates for use as environmental sensors.

Coordination Chemistry: Tuning Electronic Properties

The true versatility of 4-isocyanopyridine is realized in its coordination chemistry. By judiciously selecting the metal center and ancillary ligands, the electronic properties of the resulting complex can be finely tuned.[2][16]

σ-Donation and π-Acceptance in Action

The balance between σ-donation and π-acceptance dictates the nature of the metal-ligand bond and the overall electronic structure of the complex.

-

Strong σ-Donation: The isocyanide group is a strong σ-donor, which stabilizes metals in higher oxidation states.

-

Modest π-Acceptance: The π-acceptor character of the pyridine ring can be modulated by substituents. Electron-withdrawing groups enhance π-acceptance, while electron-donating groups diminish it.

The Vibrational Stark Effect (VSE): A Molecular Voltmeter

The sensitivity of the -N≡C stretching frequency to the local electric field makes 4-isocyanopyridine an excellent vibrational Stark effect (VSE) probe.[17][18][19] The VSE describes the shift in a vibrational frequency in response to an external electric field. By calibrating this shift, the -N≡C vibration can be used to map the electric fields within enzyme active sites, at electrode surfaces, or in other complex environments. The pronounced Stark tuning rate of the isocyano group makes it a more sensitive probe than many other functional groups.[18][20]

Experimental and Computational Protocols

To ensure the integrity and reproducibility of research involving 4-isocyanopyridine, standardized protocols are essential.

Synthesis of 4-Isocyanopyridine

A common and reliable method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.

Protocol: Synthesis of 4-Isocyanopyridine from 4-Aminopyridine

-

Formylation of 4-Aminopyridine:

-

In a round-bottom flask, dissolve 4-aminopyridine in an excess of ethyl formate.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethyl formate under reduced pressure to yield 4-formamidopyridine.

-

-

Dehydration of 4-Formamidopyridine:

-

Caution: This step should be performed in a well-ventilated fume hood as it involves toxic reagents.

-

Suspend the crude 4-formamidopyridine in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the suspension.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding it to a saturated aqueous solution of sodium carbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-isocyanopyridine.[21]

-

Spectroscopic Analysis Workflow

Computational Protocol for Electronic Properties

Software: Gaussian, ORCA, or other quantum chemistry packages. Method: Density Functional Theory (DFT) is a robust and widely used method. Functional/Basis Set: A common choice for good accuracy is the B3LYP functional with a 6-311G(d,p) basis set.[4]

-

Geometry Optimization: Perform a full geometry optimization of the 4-isocyanopyridine molecule to find its lowest energy conformation.

-

Frequency Calculation: Run a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Frontier Molecular Orbital Analysis: Visualize the HOMO and LUMO and calculate their energy gap.

-

Molecular Electrostatic Potential Mapping: Generate the MEP surface to identify regions of positive and negative electrostatic potential.

Conclusion and Future Outlook

4-Isocyanopyridine is a ligand with a rich and tunable electronic landscape. Its unique combination of a pyridyl ring and an isocyanide functionality provides a powerful platform for the design of functional molecules with tailored properties. The ability to probe and modulate its electronic structure through coordination chemistry and external stimuli, such as electric fields and solvent polarity, opens up exciting avenues for its application in areas ranging from catalysis and molecular sensing to the development of novel electronic materials. As our understanding of the subtle interplay between its σ-donor and π-acceptor capabilities grows, so too will the sophistication and impact of the materials derived from this versatile molecular building block.

References

- Albrecht, M. C., & Creighton, J. A. (1977). A new mechanism for the intense Raman spectra from species adsorbed at silver electrodes. Journal of the American Chemical Society, 99(15), 5215-5217.

- Angelici, R. J. (1990). Synthesis and Technique in Inorganic Chemistry. University Science Books.

- Benisvy, L., et al. (2006). Synthesis, structural, spectroscopic and theoretical studies of new Ru(II) complexes of 4-cyanopyridine. Inorganica Chimica Acta, 359(1), 229-238.

- Boxer, S. G. (2009). Stark spectroscopy. The Journal of Physical Chemistry B, 113(10), 2972-2983.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of the Isocyanide Functional Group. BenchChem Technical Guides.

-

Charge transfer complex. (n.d.). In Chemeurope.com. Retrieved from [Link][13]

- Cho, J., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium cyanide. Acta Chimica Slovenica, 55(3), 659-663.

- Christian, S. D., & Tucker, E. E. (1982). Solvatochromic shifts.

- El-Sayed, B. A., & Ali, A. M. (2014). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Oriental Journal of Chemistry, 30(4), 1735-1748.

- Hoffmann, R. (1968). The Isocyanide-Cyanide and Isoelectronic Rearrangements. Journal of the American Chemical Society, 90(6), 1475-1485.

- Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.

-

Guergueb, M., et al. (2020). Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. RSC Advances, 10(11), 6555-6568.[10]

- Jyothi, I., et al. (2020). Electronic and adsorption characteristics of hydrogen cyanide (HCN) and isocyanide (HNC) on intrinsic and doped phosphorene. AIP Advances, 10(2), 025105.

- Khan, I., et al. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega, 6(48), 32585-32599.

- Kozuch, J., et al. (2021). Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site. Journal of the American Chemical Society, 143(30), 11516-11529.

- Mohan, C., et al. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) was calculated at B3LYP/6-31G(d,p) basis set. Materials Today: Proceedings, 33, 1333-1335.

-

ResearchGate. (n.d.). Molecular electrostatic potential map of four compounds. Retrieved from [Link][22]

-

University of Oldenburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link][23]

- Pathak, H., et al. (2023).

- Peng, Y., et al. (2021). Understanding the effect of specific adsorption on the vibrational Stark effect of adsorbates on an electrode surface via surface enhanced spectroscopy. Inorganic Chemistry Frontiers, 8(17), 4038-4045.

-

Deep Origin. (2024). Electrostatic Potential Maps. Computational Chemistry Glossary. Retrieved from [Link][24]

-

Semantic Scholar. (n.d.). An Improved Synthesis of 4-Aminopyridine. Retrieved from [Link][21]

- Adhikari, B., et al. (2024). Frontier molecular orbitals, MEP, NBO, and vibrational spectra of Mesalamine. Journal of Nepal Chemical Society, 45(1), 1-12.

- Cisneros, G. A., et al. (2016). Calculation of the Vibrational Stark Effect Using a First-Principles QM/MM Approach.

- Demeshko, S., et al. (2015). Tuning redox potentials of bis(imino)pyridine cobalt complexes: an experimental and theoretical study involving solvent and ligand effects. Dalton Transactions, 44(23), 10695-10707.

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

- Taylor, R. W., et al. (2022). Vibrational Stark Effects: Ionic Influence on Local Fields. The Journal of Physical Chemistry Letters, 13(23), 5286-5292.

-

ResearchGate. (n.d.). Charge Transfer Molecular Complexes of 4-(Dimethylamino)pyridine with Some Conventional and Unconventional Acceptors Involving Fluoroarenes. Retrieved from [Link][25]

-

University of Cambridge. (2022). Vibrational Stark Effects: Ionic Influence on Local Fields. Retrieved from [Link][26]

- White, T. A., et al. (2025). Steric Tuning of Spin States and Redox Potentials in Tris(imidazole) Triazacyclononane Complexes of Fe2+/3+ and Co2+/3+. European Journal of Inorganic Chemistry, 28(1), e202400739.

-

Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link][27]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link][28]

-

Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. Retrieved from [29]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link][30]

- Meguerdichian, A. G. (2013). Solvatochromism of the Homoleptic Coordination Complex, Hexammine Nickel Tetrafluoroborate, [Ni(NH3)6][(BF4)2]: A Case of Solvatochromism and Hydrochromaticism as a Solvent Polarity Sensor. Master's Theses. 514.

-

Wiley Analytical Science. (2018). Transition Metal Complexes: Mixed Works Better. Retrieved from [Link][31]

- Kaim, W., & Lahiri, G. K. (2007). Applications of functionalized transition metal complexes in photonic and optoelectronic devices. Coordination Chemistry Reviews, 251(5-6), 743-757.

- Kourkoumelis, N., et al. (2025). Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II)

-

ResearchGate. (n.d.). Scheme 1. Coupling reaction of 4-cyanopyridine. Retrieved from [Link][32]

- Krenske, E. H., & Houk, K. N. (2016). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of chemical research, 49(5), 979–989.

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link][33]

-

Banaras Hindu University. (n.d.). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. Retrieved from [Link]

- ThaiJo. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Science and Technology RMUTT Journal, 12(1), 1-13.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tuning redox potentials of bis(imino)pyridine cobalt complexes: an experimental and theoretical study involving solvent and ligand effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. physchemres.org [physchemres.org]

- 4. Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis … [ouci.dntb.gov.ua]

- 5. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 6. malayajournal.org [malayajournal.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Magnesium Cyanide or Isocyanide? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCCC 2006, Volume 71, Issue 9, Abstracts pp. 1359-1370 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 12. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Charge_transfer_complex [chemeurope.com]

- 14. Resolving Femtosecond Solvent Reorganization Dynamics in an Iron Complex by Nonadiabatic Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Solvatochromism of the Homoleptic Coordination Complex, Hexammine Nick" by Andrew G. Meguerdichian [digitalcommons.lib.uconn.edu]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding the effect of specific adsorption on the vibrational Stark effect of adsorbates on an electrode surface via surface enhanced spectroscopy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Calculation of the Vibrational Stark Effect Using a First-Principles QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. np.phy.cam.ac.uk [np.phy.cam.ac.uk]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. MEP [cup.uni-muenchen.de]

- 24. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 25. researchgate.net [researchgate.net]

- 26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 27. Interpreting IR Spectra [chemistrysteps.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 30. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 31. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 32. researchgate.net [researchgate.net]

- 33. irjweb.com [irjweb.com]

Technical Guide: Solubility and Handling of 4-Isocyanopyridine

This technical guide details the solubility, stability, and handling of 4-isocyanopyridine (4-pyridyl isocyanide), a reactive ligand distinct from its stable isomer, 4-cyanopyridine.

Executive Summary

4-Isocyanopyridine (CAS: 125764-79-6), also known as 4-pyridyl isocyanide, is a reactive heterocyclic isocyanide used primarily as a ligand in coordination chemistry (e.g., Au(I), Pt(II) complexes) and as a C1 building block in multicomponent reactions.

Critical Distinction: Do not confuse this compound with 4-cyanopyridine (isonicotinonitrile, CAS 100-48-1), which is a stable, commercially available solid. 4-Isocyanopyridine is thermodynamically unstable, prone to polymerization and hydrolysis, and is frequently generated in situ or stored at low temperatures (-20 °C) under inert atmosphere.

Physicochemical Profile

| Property | Data / Description |

| Chemical Name | 4-Isocyanopyridine (4-PyNC) |

| CAS Number | 125764-79-6 |

| Molecular Formula | C₆H₄N₂ |

| Molecular Weight | 104.11 g/mol |

| Functional Group | Isocyanide (-N≡C) attached to C4 of Pyridine |

| Physical State | Volatile oil or low-melting solid (often handled as solution) |

| Odor | Pungent, characteristic isocyanide odor (foul) |

| Stability | Low. Prone to polymerization and hydrolysis.[1][2][3][4] |

Solubility Data & Solvent Selection

Because 4-isocyanopyridine is rarely isolated as a pure bulk solid due to its instability, its solubility is defined by the solvents compatible with its synthesis and downstream reactivity.

Solvent Compatibility Matrix

| Solvent Class | Suitability | Recommended Solvents | Interaction / Risk |

| Chlorinated Hydrocarbons | Excellent | Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE) | Primary choice. High solubility; used for synthesis and extraction. Must be acid-free (stabilized with amylene, not ethanol). |

| Aromatic Hydrocarbons | Good | Toluene, Benzene | Good solubility. Suitable for thermal reactions where higher boiling points are needed. |

| Ethers | Moderate | THF, Diethyl Ether | Soluble. THF must be anhydrous to prevent hydrolysis. |

| Polar Protic | Avoid | Water, Methanol, Ethanol | High Risk. Water causes hydrolysis to formamide. Alcohols can add across the isocyanide carbon (α-addition) if catalyzed. |

| Acids | Forbidden | Acetic acid, HCl, H₂SO₄ | Catastrophic. Causes rapid polymerization or hydrolysis to 4-aminopyridine. |

Stability in Solution

-

Hydrolysis: In the presence of water (especially under acidic conditions), the isocyanide group hydrolyzes back to the formamide (N-(4-pyridyl)formamide) or amine.

-

Polymerization: Concentrated solutions (>1 M) or neat material can polymerize exothermically, forming dark, insoluble tars.

-

Storage: Solutions in DCM or Toluene are stable for days if kept at -20 °C and strictly anhydrous.

Decision Tree: Solvent Selection

Figure 1: Solvent selection logic for handling 4-isocyanopyridine.

Experimental Protocols

Synthesis and Isolation (In Situ Generation)

Since commercial sources are rare and the compound degrades, fresh preparation is the standard operational procedure.

Reaction: Dehydration of N-(4-pyridyl)formamide. Reagents: Phosphorus Oxychloride (POCl₃), Triethylamine (Et₃N).[3][5] Solvent: Dichloromethane (DCM).

Protocol:

-

Precursor Preparation: Dissolve N-(4-pyridyl)formamide (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (3.0 equiv) and cool the mixture to 0 °C (ice bath).

-

Dehydration: Dropwise add POCl₃ (1.1 equiv) over 15 minutes. Maintain temperature < 5 °C.

-

Quench & Workup (Critical):

-

Pour the reaction mixture into an ice-cold saturated Na₂CO₃ solution (Sodium Carbonate). Note: Do not use acid or water alone.

-

Separate the organic layer (DCM) immediately.

-

Extract aqueous layer 2x with DCM.

-

-

Drying: Dry combined organics over anhydrous K₂CO₃ (Potassium Carbonate). Avoid MgSO₄ if slightly acidic.

-

Usage: Concentrate the solution at low temperature (< 20 °C) under reduced pressure. Do not distill to dryness unless necessary; use the concentrated solution directly for subsequent steps (e.g., ligand exchange).

Workflow Diagram

Figure 2: Synthesis and isolation workflow for 4-isocyanopyridine.

Applications & Causality

Coordination Chemistry

4-Isocyanopyridine acts as a monodentate ligand, binding metals through the isocyanide carbon.

-

Solvent Choice: When synthesizing complexes (e.g., with Gold(I) or Platinum(II)), use DCM or Chloroform .

-

Reasoning: These solvents solubilize both the organic ligand and the metal precursor (often halides or phosphine complexes) without competing for coordination sites like acetonitrile or methanol might.

Multicomponent Reactions (MCRs)

In Ugi or Passerini reactions, 4-isocyanopyridine is used as the isocyanide component.

-

Solvent Choice: Methanol or TFE (Trifluoroethanol) is typically used for MCRs to promote ionic intermediates.

-

Caveat: The isocyanide must be added last or kept cold to prevent side reactions with the solvent before the MCR cycle begins.

References

-

Synthesis and Reactivity: Molecules. (2022). "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride".

-

Coordination Chemistry: Inorganic Chemistry. (2008). "Gold(I) Carbene Complexes Derived from 4-Pyridyl Isocyanide".

-

Physical Properties: BLD Pharm. "4-Isocyanopyridine MSDS and Properties".

-

General Isocyanide Handling: Organic Syntheses. "Preparation of Isonitriles".

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 125764-79-6|4-Isocyanopyridine|BLD Pharm [bldpharm.com]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academia.edu [academia.edu]

Fundamental Reaction Mechanisms of 4-Isocyanopyridine: A Technical Guide

Executive Summary

This guide delineates the reaction mechanisms of 4-isocyanopyridine (4-CNPy, also known as 4-pyridyl isocyanide), a heterobifunctional scaffold critical in coordination chemistry, surface science, and multicomponent organic synthesis. Unlike its nitrile isomer (4-cyanopyridine), 4-isocyanopyridine possesses a terminal isocyanide (

Electronic Structure & Resonance

The reactivity of 4-isocyanopyridine is governed by the electronic competition between the electron-deficient pyridine ring and the electron-rich isocyanide terminus. The isocyanide carbon exhibits "Janus-faced" reactivity, capable of acting as both a nucleophile (via the lone pair) and an electrophile (into the

Resonance Contributors

The isocyanide moiety is best described by a resonance hybrid between a zwitterionic form and a carbenoid form. The electron-withdrawing nature of the pyridine ring at the 4-position enhances the electrophilicity of the isocyanide carbon compared to alkyl isocyanides, making it particularly susceptible to nucleophilic attack.

Figure 1: Resonance structures illustrating the duality of the isocyanide carbon.

Mechanism I: Multicomponent Reactions (The Ugi Pathway)

4-Isocyanopyridine is a potent substrate for Isocyanide-based Multicomponent Reactions (IMCRs). In the Ugi 4-Component Reaction (U-4CR), it serves as the isocyanide input, reacting with an amine, an aldehyde, and a carboxylic acid to form

Mechanistic Workflow

-

Imine Formation: Condensation of the amine and aldehyde releases water.

-

Protonation: The carboxylic acid protonates the imine, increasing its electrophilicity.

- -Addition: The nucleophilic carbon of 4-isocyanopyridine attacks the iminium ion.

-

Nitrilium Trapping: The resulting nitrilium ion is trapped by the carboxylate anion.

-

Mumm Rearrangement: An irreversible O

N acyl transfer yields the stable bis-amide product.

Critical Insight: The electron-poor pyridine ring stabilizes the intermediate nitrilium ion less effectively than alkyl groups, often accelerating the nucleophilic attack by the carboxylate (Step 4).

Figure 2: Step-wise mechanism of the Ugi reaction utilizing 4-isocyanopyridine.

Mechanism II: Metal Coordination & Carbene Formation

4-Isocyanopyridine binds to soft metal centers (Au, Pt, Pd) primarily through the isocyanide carbon (

Experimental Protocol: Synthesis of Gold(I) ADC Complex

This protocol describes the conversion of a 4-isocyanopyridine gold complex into a carbene species via amine addition.

Reagents:

-

[(tht)AuCl] (tht = tetrahydrothiophene)

-

4-Isocyanopyridine (4-CNPy)

-

Primary amine (

) -

Solvent: Dichloromethane (DCM)

Procedure:

-

Ligand Exchange: Dissolve [(tht)AuCl] (1.0 eq) in DCM. Add 4-isocyanopyridine (1.0 eq) dropwise. Stir for 1 hour at RT. The isocyanide displaces the labile tht ligand.

-

Observation: Formation of [Cl-Au-CNPy].

-

-

Carbene Formation: Add the primary amine (1.1 eq) to the solution.

-

Reaction: Stir for 4–12 hours. The amine nitrogen attacks the coordinated isocyanide carbon.[1]

-

Proton Transfer: A rapid intramolecular proton transfer occurs from the amine nitrogen to the isocyanide nitrogen.

-

Isolation: Precipitate the gold(I)-carbene complex with pentane.

Data Table: Spectroscopic Shifts

| Species | IR

Mechanism III: Inverse Electron Demand Diels-Alder (iEDDA)

4-Isocyanopyridine participates in bioorthogonal ligation via [4+1] cycloaddition with electron-deficient tetrazines. This pathway is distinct because the isocyanide acts as a [1] component (carbene-like).

Mechanism:

-

Cycloaddition: The tetrazine (diene) and isocyanide (dienophile) undergo a [4+1] cycloaddition.

-

Retro-Diels-Alder: The resulting intermediate expels

gas. -

Tautomerization: Formation of a stable 4H-pyrazol-4-imine species.

This reaction is kinetically favored by the electron-withdrawing pyridyl ring, which lowers the LUMO of the isocyanide, matching the orbital energy of the tetrazine.

Surface Chemistry: Self-Assembled Monolayers (SAMs)

While thiols are the standard for Gold (Au) surfaces, isocyanides form robust SAMs on Pt and Au via the terminal carbon.

-

Binding Mode: The isocyanide binds "upright" via the C atom:

. -

Comparison: Isocyanide SAMs are more conductive than thiol SAMs due to the conjugated

-system extending from the metal through the -

Stability: 4-isocyanopyridine SAMs are stable in organic solvents but can be displaced by thiols over time due to the stronger Au-S bond (approx. 45 kcal/mol vs 30 kcal/mol for Au-C).

References

-

Synthesis & Ugi Reactivity: Beilstein J. Org. Chem. 2023, 19, 567–575. "Peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment..."

-

Metal Carbene Formation: Inorg. Chem. Front., 2022, 9, 638-651. "Tuning the luminescence of transition metal complexes with acyclic diaminocarbene ligands."

-

Isocyanide-Tetrazine Cycloaddition: Bioconjugate Chem. 2020, 31, 2, 362–367. "4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside..."

-

General Isocyanide Coordination: ResearchGate. "Synthesis and Mechanism of Formation of Novel NHC−NAC Bis-Carbene Complexes of Gold(I)."

Sources

Theoretical and Computational Studies of 4-Isocyanopyridine: From Electronic Structure to Advanced Coordination Materials

Introduction: The Bifunctional Nature of 4-Isocyanopyridine

4-Isocyanopyridine (4-PyNC), also known as 4-pyridyl isocyanide, is a highly versatile ambidentate ligand. It features two distinct coordination vectors: a "hard" nitrogen donor on the pyridine ring and a "soft" carbon donor on the isocyanide group[1]. This unique electronic topology allows 4-PyNC to act as a bridging ligand in metal-organic frameworks, a robust anchor for surface-enhanced Raman spectroscopy (SERS), and a tunable precursor for acyclic diaminocarbenes (ADCs) in homogeneous catalysis.

Understanding the behavior of 4-PyNC requires rigorous theoretical and computational profiling. Because the isocyanide group is highly sensitive to its electrostatic environment, Density Functional Theory (DFT) has become the gold standard for mapping its coordination chemistry, orbital interactions, and mechanistic pathways.

Computational Modeling in Transition Metal Coordination

Gold(I) Catalysis and Cycloadditions

In homogeneous catalysis, gold complexes bearing noncyclic carbene ligands derived from 4-pyridyl isocyanide are pivotal for driving complex skeletal rearrangements. Theoretical investigations using DFT have elucidated the mechanism of [4+2] and [4+3] cycloadditions of allene-dienes[2].

Computations reveal that catalytic activity is highly sensitive to the position of the heteroatom. For instance, while 2-pyridyl derivatives are highly effective, catalysts containing the 4-pyridyl group often exhibit lower activity. DFT models attribute this to the intermolecular blocking of the active Au(I) center by the exposed N-coordination site of 4-PyNC[2]. Furthermore, theoretical modeling of the reaction intermediates—such as gold carbene complexes and (vinyl)gold carbocations—demonstrates that aryl substituents stabilize these transition states via critical π-interactions[2].

Iridium(III) Luminescent Complexes and Nonlinear Optics

The transformation of 4-PyNC into acyclic diaminocarbenes (ADCs) yields transition metal complexes with remarkable photophysical properties. A combination of DFT and Time-Dependent DFT (TD-DFT) calculations has been employed to predict the multi-state redox-switchable nonlinear optical responses of Ir(III) ADC complexes.

Theoretical studies confirm that converting the isocyanide to an ADC ligand increases the σ-donating properties and decreases the π-acceptor properties, leading to a direct destabilization of the Highest Occupied Molecular Orbital (HOMO). This precise orbital tuning shifts the emission spectra, enabling the design of redox second-order nonlinear optics switches and highly efficient phosphorescent materials.

Mechanistic Pathways of ADC Formation

The synthesis of ADC ligands via nucleophilic attack on coordinated 4-PyNC has been rigorously mapped using DFT. Theoretical mechanistic studies on palladium and platinum models indicate an associative pathway[3]. The mechanism involves the direct nucleophilic attack of an amine on the isocyanide carbon, followed by a stepwise proton transfer from the amine to the isocyanide nitrogen[3].

Mechanism of acyclic diaminocarbene (ADC) formation from 4-PyNC.

Quantitative Data: Theoretical Parameters for 4-PyNC Complexes

To standardize the computational approach, the following table summarizes the consensus theoretical parameters and electronic properties evaluated across various 4-PyNC transition metal studies.

| Metal Complex System | Recommended Theoretical Level (Functional/Basis) | Key Electronic Property Evaluated | Primary Application / Phenomenon |

| Au(I)-4-PyNC | B3LYP-D3 / def2-SVP (LANL2DZ for Au) | C≡N stretching frequency, π-backbonding | Homogeneous Catalysis (Cycloaddition) |

| Ir(III)-ADC | M06-2X / 6-31G(d,p) (SDD for Ir) | HOMO-LUMO gap, Spin-Orbit Coupling | Phosphorescent OLEDs, Nonlinear Optics |

| Pd(II)-4-PyNC | wB97XD / def2-TZVP (SDD for Pd) | Activation Energy ( | ADC Ligand Synthesis Mechanism |

| Ag(0) Surface | PBE / Plane-Wave (VASP) | Adsorption Energy, Electrostatic Potential | Surface-Enhanced Raman Spectroscopy (SERS) |

Experimental & Computational Workflow: A Self-Validating Protocol

As a computational scientist, ensuring the trustworthiness of your DFT data requires a strict, self-validating workflow. Do not treat DFT as a "black box." The following protocol details the causality behind each methodological choice when modeling 4-PyNC systems.

Step 1: System Initialization and Conformational Search

-

Action: Generate the initial 3D coordinates of the 4-PyNC metal complex. Perform a molecular mechanics (e.g., MMFF94) conformational search.

-

Causality: 4-PyNC has rotational degrees of freedom around the M-C bond. A conformational search ensures the global minimum is targeted, preventing the DFT optimization from converging to a high-energy local minimum.

Step 2: DFT Geometry Optimization

-

Action: Optimize the geometry using a dispersion-corrected functional (e.g., wB97XD or B3LYP-D3) and a mixed basis set (e.g., 6-31G(d,p) for light atoms, LANL2DZ with Effective Core Potentials for transition metals).

-

Causality: Standard functionals often fail to capture London dispersion forces. Because 4-PyNC complexes frequently exhibit non-covalent interactions (such as π-π stacking between adjacent pyridine rings or aurophilic Au-Au interactions), empirical dispersion corrections are mandatory to prevent the artificial elongation of intermolecular distances.

Step 3: Frequency Analysis (The Self-Validation Step)

-

Action: Calculate the Hessian matrix (vibrational frequencies) at the exact same level of theory used for optimization.

-

Causality: Geometry optimization only finds a stationary point on the potential energy surface (PES). The frequency calculation is a strict mathematical validation: the absence of imaginary frequencies (0

) proves the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state and the geometry must be perturbed and re-optimized.

Step 4: Excited State Modeling (TD-DFT)

-

Action: For luminescent complexes, perform TD-DFT calculations incorporating a continuum solvation model (e.g., SMD or PCM).

-

Causality: Gas-phase TD-DFT will inaccurately predict the Metal-to-Ligand Charge Transfer (MLCT) states. The highly polar zwitterionic or charge-transfer states of 4-PyNC complexes are heavily stabilized by solvent dielectrics, making solvation modeling critical for aligning theoretical emission spectra with experimental UV-Vis data.

DFT computational workflow for validating 4-isocyanopyridine complexes.

References

-

Gold coordination during homogeneous alkyne and allene cyclisation catalysis . SciELO.2

-

Tuning the Luminescence of Transition Metal Complexes with Acyclic Diaminocarbene Ligands . RSC Publishing.

-

Synthesis and Mechanism of Formation of Novel NHC−NAC Bis-Carbene Complexes of Gold(I) . ResearchGate. 3

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides . MDPI.1

Sources

Health and Safety Handling Guidelines for 4-Isocyanopyridine: A Technical Whitepaper

Executive Summary

In modern drug development, the synthesis of complex nitrogen-containing heterocycles—such as those accessed via the Groebke–Blackburn–Bienaymé or Ugi multicomponent reactions—frequently relies on isocyanides as bifunctional building blocks[1]. However, when a synthetic route demands 4-isocyanopyridine , chemists face a dual operational challenge: the extreme chemical instability of heterocyclic isocyanides and their severe toxicity profile[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide provides a mechanistic understanding of 4-isocyanopyridine's reactivity and toxicity, followed by a field-proven, self-validating protocol for its in situ generation. By understanding the causality behind these experimental choices, researchers can maintain scientific integrity while ensuring absolute laboratory safety.

Physicochemical and Toxicological Profile

Isocyanides (isonitriles) are characterized by their terminal -N≡C group. The carbon atom possesses carbenoid character, making it a powerful σ-donor and π-acceptor[1]. While this electronic configuration is ideal for transition metal catalysis, it is also the root cause of the compound's toxicity.

Mechanistic Basis of Toxicity

Similar to hydrogen cyanide, the primary toxicological mechanism of volatile isocyanides involves the profound impairment of cellular oxygen utilization[3]. The isocyanide carbon coordinates strongly with the iron center of cytochrome c oxidase in the mitochondrial electron transport chain. This binding halts oxidative phosphorylation, leading to rapid ATP depletion, cellular hypoxia, and tissue necrosis[3]. Furthermore, 4-isocyanopyridine emits an extremely foul, penetrating odor that causes severe nausea and respiratory irritation, acting as a stark (albeit unpleasant) warning property[4].

Biochemical pathway of isocyanide-induced cellular hypoxia.

Quantitative and Qualitative Data Summary

To contextualize the handling risks, the following table compares 4-isocyanopyridine with its stable precursor and a reference toxin.

| Parameter | N-(4-pyridyl)formamide (Precursor) | 4-Isocyanopyridine (Active Intermediate) | Hydrogen Cyanide (Reference Toxin) |

| Molecular Weight | 122.13 g/mol | 104.11 g/mol | 27.03 g/mol |

| Functional Group | -NH-CHO (Amide) | -N≡C (Isonitrile) | H-C≡N (Nitrile) |

| Odor Profile | Odorless | Extremely foul, penetrating | Bitter almonds (often undetectable) |

| Toxicity Mechanism | Low toxicity | Cytochrome c oxidase inhibition | Cytochrome c oxidase inhibition |

| Chemical Stability | Stable at Room Temp | Unstable; polymerizes/cyclizes | Highly volatile gas/liquid |

| Chemical Quenching | Standard disposal | 10% Aqueous HCl (Hydrolysis) | Sodium hypochlorite (Oxidation) |

In Situ Synthesis and Handling Workflow